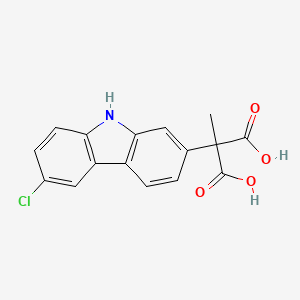
2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid
Overview
Description
This compound is also known as Carprofen . It is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities . It is used exclusively in veterinary medicine .
Synthesis Analysis
Carprofen derivatives have been synthesized using two pathways . The first route involves the treatment of carprofen with methanol, yielding methyl (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate. This methylic ester is then converted to (RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide by treatment with hydrazine hydrate . The second synthesis pathway involves reacting carprofen with isoniazid, in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular formula of this compound is C15H12ClNO2 . The average mass is 273.71 g/mol .Chemical Reactions Analysis
As an NSAID, Carprofen inhibits the activity of the enzymes cyclo-oxygenase (COX) I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes .Physical And Chemical Properties Analysis
The molecular formula of this compound is C15H12ClNO2 . The average mass is 273.71 g/mol . The InChI Key is PUXBGTOOZJQSKH-UHFFFAOYSA-N .Scientific Research Applications
Antimicrobial and Antifungal Applications
Studies have demonstrated the synthesis of novel antimicrobial agents based on 6-Chloro-9H-carbazol derivatives, showcasing their potential in combating microbial infections. Bordei et al. (2020) synthesized compounds exhibiting significant antimicrobial activity, particularly against E. coli and C. albicans, as well as exceptional anti-biofilm activity against P. aeruginosa biofilms. These findings suggest the compound's utility in developing new antimicrobial therapies (Bordei et al., 2020).
Neurodegenerative Disease Research
Research on Schiff bases derived from 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid derivatives has indicated potential applications in treating neurodegenerative diseases, such as Alzheimer's disease. Avram et al. (2021) utilized bioinformatics tools to identify these compounds as promising neuropsychiatric drugs, demonstrating their drug-likeness features and potential applicability in neurodegenerative disorders treatment (Avram et al., 2021).
Solar Energy Conversion
The synthesis of carbazole-based compounds has been explored for applications in solar energy conversion. Research has focused on the development of organic sensitizers for dye-sensitized solar cells (DSSCs), with compounds demonstrating strong molar absorption coefficients and efficient charge transfer properties. For instance, Lim et al. (2015) synthesized organic sensitizers showing improved performance in DSSCs, indicating the potential of carbazole derivatives in enhancing solar cell efficiencies (Lim et al., 2015).
Photophysical Properties for Optoelectronic Devices
Carbazole-based dyes containing aldehyde and cyanoacetic acid groups have been studied for their optical properties and applications in photopolymerization. Abro et al. (2017) highlighted the synthesis of these compounds, noting their uniform shape and coplanar-conjugated molecular structures, which could be beneficial in the development of dyes/photosensitizers for optoelectronic devices (Abro et al., 2017).
Anticancer Research
Some studies have also explored the anticancer potential of 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid derivatives. Sharma et al. (2014) synthesized novel derivatives showing significant activity against Human Breast Cancer Cell Line MCF7, suggesting the compound's utility in developing new anticancer agents (Sharma et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-16(14(19)20,15(21)22)8-2-4-10-11-7-9(17)3-5-12(11)18-13(10)6-8/h2-7,18H,1H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNBALBCKYJEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179887 | |
| Record name | 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid | |
CAS RN |
252288-17-8 | |
| Record name | 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252288178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-CHLORO-9H-CARBAZOL-2-YL)-2-METHYLPROPANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87EBV9AR4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



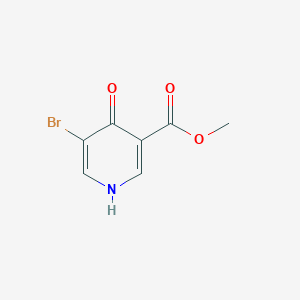
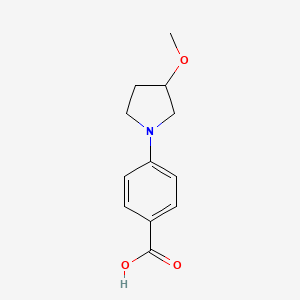
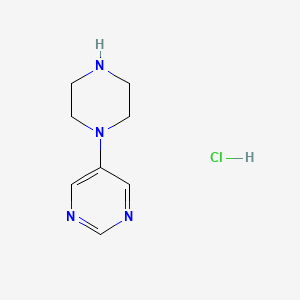
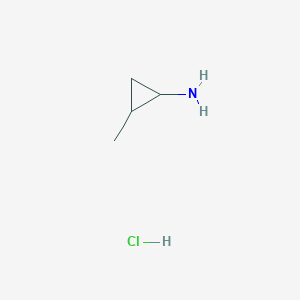
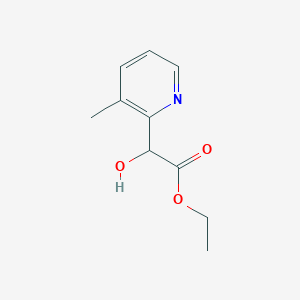
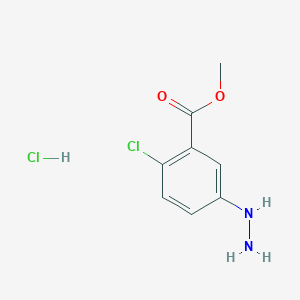
![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)
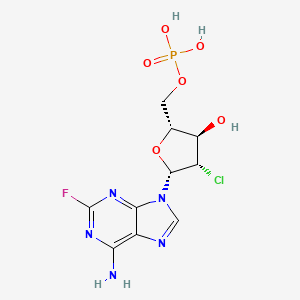
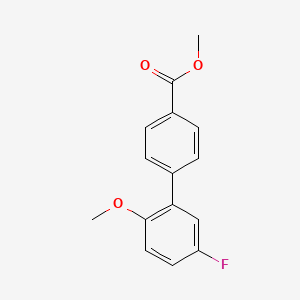
![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)
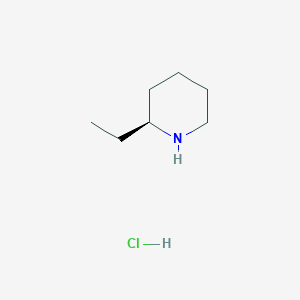
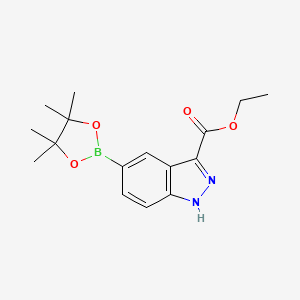

![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)